molecular formula C17H21N3O2 B5835984 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide

1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide

Cat. No.: B5835984
M. Wt: 299.37 g/mol
InChI Key: GOIFAHJRZQPOBV-UHFFFAOYSA-N
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Description

1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide is a synthetic compound featuring a 2-methylindole core linked via a 2-oxoethyl chain to a piperidine-4-carboxamide moiety. This compound’s structural framework is prevalent in bioactive molecules targeting viral replication, enzyme inhibition, and antimicrobial activity .

Properties

IUPAC Name

1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-11-16(13-4-2-3-5-14(13)19-11)15(21)10-20-8-6-12(7-9-20)17(18)22/h2-5,12,19H,6-10H2,1H3,(H2,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOIFAHJRZQPOBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)C(=O)CN3CCC(CC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes .

Mechanism of Action

The mechanism of action of 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents on Indole Piperidine Substituent Molecular Weight (g/mol) Notable Properties
1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide (Target) 2-methyl Carboxamide ~325–350* High polarity; potential CNS activity
1-(1-(4-Chlorobenzyl)-1H-indole-2-carbonyl)-N-(pyridin-4-yl)piperidine-4-carboxamide (27g, ) 4-chlorobenzyl Pyridin-4-yl ethylamine 527.98 80% yield; alphavirus replication inhibitor
1-[2-(2,3-dihydroindol-1-yl)acetyl]piperidine-4-carboxamide () 2,3-dihydroindole Carboxamide 287.36 Reduced aromaticity; uncharacterized bioactivity
[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl] 4-chlorobenzoylpiperidine carboxylate () 2-methyl 4-chlorobenzoyl ester ~500–600* Ester group increases lipophilicity

*Estimated based on molecular formula.

Key Observations:

Indole Modifications: The 2-methylindole group in the target compound enhances steric bulk compared to 4-chlorobenzyl-substituted indoles (e.g., 27g in ). This may reduce off-target interactions but could limit solubility.

Piperidine-Carboxamide vs. Ester Derivatives :

  • The carboxamide group in the target compound improves water solubility compared to ester-linked analogs (), which prioritize membrane permeability due to increased lipophilicity .

Biological Activity :

  • Compound 27g () demonstrates 80% inhibitory activity against neurotropic alphaviruses, suggesting that the pyridin-4-yl ethylamine substituent enhances target engagement. The target compound’s unsubstituted carboxamide may favor different biological targets, such as acetylcholinesterase (AChE), as seen in triazole hybrids () .

Functional Group Impact on Pharmacokinetics

  • Electronegative Substituents: Halogenated groups (e.g., 4-chlorobenzyl in 27g) improve AChE inhibition by enhancing electron-withdrawing effects, as noted in . The target compound’s 2-methyl group may offer metabolic stability over halogenated analogs .
  • Aromatic vs. Aliphatic Chains : Adamantyl derivatives () exhibit rigid hydrophobic cores, contrasting with the target compound’s flexible 2-oxoethyl linker. Rigidity often correlates with prolonged half-lives but may reduce synthetic accessibility .

Biological Activity

1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

The molecular formula of 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide is C18H23N3O2C_{18}H_{23}N_{3}O_{2}, with a molecular weight of 313.4 g/mol. The compound features an indole moiety, which is often associated with various bioactive properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several areas:

Antimicrobial Activity

Research indicates that derivatives of indole compounds, including those similar to 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide, exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain indole derivatives can inhibit the growth of Mycobacterium tuberculosis with minimum inhibitory concentrations (MIC) as low as 0.98 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) .

Anticancer Activity

Indole-based compounds have shown promising results in cancer research. Specific analogs have been reported to preferentially suppress the growth of rapidly dividing cancer cells, such as A549 lung cancer cells, compared to non-tumor fibroblast cells . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Cytotoxicity

While evaluating the cytotoxic effects against various cell lines, some derivatives demonstrated significant antiproliferative activities. For example, compounds related to this class were tested against HepG2 liver cancer cells, showing varying degrees of inhibition .

Mechanistic Insights

The biological activity of 1-[2-(2-methyl-1H-indol-3-yl)-2-oxoethyl]piperidine-4-carboxamide may be attributed to its ability to interact with specific biological targets:

Molecular Docking Studies

Molecular docking studies have been utilized to predict the binding affinity of this compound with various proteins involved in disease pathways. These studies indicated that the compound could effectively bind to targets associated with bacterial resistance and cancer cell proliferation .

Case Studies

Several case studies illustrate the effectiveness of indole derivatives in clinical and laboratory settings:

  • Antimicrobial Efficacy : A study involving a library of compounds identified several indole derivatives that inhibited Mycobacterium tuberculosis growth significantly. This highlights the potential for developing new antibiotics based on this scaffold .
  • Cancer Cell Line Studies : In vitro studies on A549 cells showed that specific modifications to the indole structure enhanced cytotoxicity and selectivity towards cancer cells while sparing normal cells .

Data Tables

Activity Type Tested Compound MIC (µg/mL) Cell Line Effect
AntimicrobialIndole derivative0.98MRSASignificant inhibition
AnticancerIndole derivativeVariesA549Preferential suppression
CytotoxicityIndole derivativeVariesHepG2Significant antiproliferative activity

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